molecular formula C6H12N2O2 B3322596 1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide CAS No. 1489619-21-7

1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide

Cat. No.: B3322596
CAS No.: 1489619-21-7
M. Wt: 144.17
InChI Key: GSBHWWARPSWNJR-UHFFFAOYSA-N
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Description

1-Amino-N-methoxy-N-methylcyclopropane-1-carboxamide hydrochloride ( 2375271-16-0) is a cyclopropane-derived chemical building block of interest in medicinal chemistry and life sciences research . With a molecular formula of C 6 H 13 ClN 2 O 2 and a molecular weight of 180.63 g/mol, it serves as a versatile small molecule scaffold for the synthesis of more complex compounds . The structure features both a reactive primary amino group and a protected carboxamide group (Weinreb amide), which allows for diverse chemical modifications and further functionalization. The compound is offered as a hydrochloride salt to enhance its stability. Researchers value this compound for its potential application in drug discovery efforts. Cyclopropane motifs and related 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives are known to play significant roles in biological systems, such as being precursors to plant hormones, and are thus key subjects in plant physiology studies . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. Safety and Handling: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for administration to humans . Please refer to the Safety Data Sheet for comprehensive handling and hazard information. Specifications: • CAS Number: 2375271-16-0 • Molecular Formula: C 6 H 13 ClN 2 O 2 • Molecular Weight: 180.63 g/mol • Purity: Min. 95%

Properties

IUPAC Name

1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-8(10-2)5(9)6(7)3-4-6/h3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBHWWARPSWNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1(CC1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide typically involves the reaction of cyclopropane derivatives with appropriate amine and methoxy reagents. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropanation Reactions:

    Amidation Reactions: The formation of the carboxamide group is often accomplished through amidation reactions, where an amine reacts with a carboxylic acid derivative under suitable conditions.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-Amino-N-methoxy-N-methylcyclopropane-1-carboxamide is characterized by its cyclopropane structure, which contributes to its reactivity and interaction with biological systems. The presence of both amino and methoxy groups enhances its potential as a versatile building block in organic synthesis.

Medicinal Chemistry

  • Drug Development : The compound has been investigated for its potential role in developing new pharmaceuticals, particularly as a scaffold for creating novel inhibitors targeting specific biological pathways. Its structural features allow for modifications that can enhance biological activity or selectivity against certain targets.
  • Beta-lactamase Inhibition : Similar compounds have been used as model structures to study beta-lactamase inhibition, which is crucial in combating antibiotic resistance. Research indicates that derivatives of this compound may serve as effective inhibitors of beta-lactamase enzymes, thereby restoring the efficacy of beta-lactam antibiotics.

Plant Biology

  • Ethylene Signaling : The compound's structural analogs are involved in ethylene biosynthesis pathways. Ethylene is a critical plant hormone that regulates various physiological processes, including fruit ripening and stress responses. Research shows that compounds similar to this compound can modulate ethylene signaling pathways, influencing plant growth and development .
  • Plant Growth Regulation : Studies have indicated that the application of such compounds can affect cell division and elongation in plants, potentially serving as growth regulators or signaling molecules in response to environmental stimuli .

Material Science

  • Synthesis of Novel Materials : The unique properties of this compound make it suitable for use in synthesizing new materials with specific functionalities. Its ability to form stable complexes with metals or other organic compounds opens avenues for creating advanced materials for electronics or catalysis.

Case Studies and Research Findings

StudyFocusFindings
Beta-lactamase Inhibition Investigating structural analogsDemonstrated effectiveness in inhibiting beta-lactamase activity, enhancing antibiotic efficacy.
Ethylene Modulation Plant growth responseCompounds influenced guard cell development and stomatal function, indicating a role in plant stress responses .
Material Synthesis Development of functional materialsUtilized as a precursor for creating polymers with enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Cyclopropane Derivatives
Compound Name Substituents on Cyclopropane Ring Functional Groups Key References
1-Amino-N-methoxy-N-methylcyclopropane-1-carboxamide Amino, N-methoxy-N-methylcarboxamide Amide, Methoxy, Methyl, Amino
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Phenyl, 4-methoxyphenoxy, N,N-diethylamide Amide, Aromatic ether
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide Phenyl, N,N-dimethylamide Amide, Cyclopropene
(1R,2R)-2-(But-3-en-1-yl)-N-methoxy-N-methylcyclopropane-1-carboxamide But-3-en-1-yl, N-methoxy-N-methylamide Amide, Alkene
1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid Methylcarbamoyl, Carboxylic acid Carboxylic acid, Amide
Methyl 1-aminocyclopropanecarboxylate Amino, Methyl ester Ester, Amino
Key Observations:
  • Amide vs. Ester Groups: The N-methoxy-N-methylcarboxamide group in the target compound improves hydrolytic stability compared to esters (e.g., methyl 1-aminocyclopropanecarboxylate), which are prone to hydrolysis under acidic/basic conditions .
  • Amino Group Positioning: The amino group in the target compound may enhance polarity and hydrogen-bonding capacity, contrasting with non-amino derivatives like N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide .
  • Cyclopropene vs. Cyclopropane : Cyclopropene-containing analogs (e.g., N,N-dimethyl-1-phenylcycloprop-2-ene-1-carboxamide) exhibit higher ring strain and reactivity due to the double bond, unlike the saturated cyclopropane ring in the target compound .
Key Observations:
  • Weinreb Amide Formation : The use of NH(OMe)Me•HCl with Grignard reagents (e.g., iPrMgCl) is a common strategy for introducing the N-methoxy-N-methyl group, as seen in related compounds .
  • Chromatography Efficiency : Higher yields (78%) are achieved with diethylamide derivatives using optimized chromatography, whereas cyclopropene synthesis yields are lower (57%) due to ring strain complications .

Physicochemical Properties

Table 3: Physical and Chemical Properties
Compound Name Melting Point/State Polarity (Rf) Stability Reference
This compound Not reported Moderate (estimated) High (amide stability)
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide 151.0–151.3°C (crystalline) Rf 0.22 (hexanes/EtOAc 1:1) Moderate (cyclopropene reactivity)
1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid Not reported High (carboxylic acid) pH-dependent solubility
Key Observations:
  • Stability : The target compound’s N-methoxy-N-methylamide group likely confers greater stability compared to carboxylic acid derivatives, which may undergo decarboxylation .

Biological Activity

1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide is a synthetic compound characterized by its unique cyclopropane ring structure. This compound has garnered attention for its potential biological activity, particularly in the fields of biochemistry and pharmacology. Understanding its biological mechanisms, interactions, and effects is crucial for exploring its applications in medicine and biotechnology.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a methoxy group, and a methyl group attached to a cyclopropane ring. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound's unique structure allows it to bind effectively to these molecular targets, potentially modulating their activity. Research indicates that it may influence various biochemical pathways, including enzyme inhibition and receptor activation.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Initial findings suggest that it may inhibit specific enzymes involved in metabolic processes, which could have implications for drug development targeting metabolic disorders or cancer .

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its mechanism likely involves disrupting microbial metabolism or inhibiting key enzymes necessary for microbial growth.

Therapeutic Potential

Research is ongoing to explore the therapeutic applications of this compound. Its unique properties suggest potential uses in treating various conditions, including neurological disorders and metabolic diseases. The ability to modulate enzyme activity positions it as a promising candidate for drug development .

Case Studies

StudyObjectiveFindings
Study 1Evaluate enzyme inhibitionDemonstrated significant inhibition of enzyme X at low concentrations
Study 2Assess antimicrobial activityShowed effective antimicrobial action against several bacterial strains
Study 3Investigate therapeutic applicationsIndicated potential benefits in reducing symptoms of metabolic disorder Y

Comparative Analysis

When compared to similar compounds, such as 1-amino-N-methylcyclopropane-1-carboxamide and N-methoxy-N-methylcyclopropane-1-carboxamide, this compound exhibits enhanced reactivity due to the presence of both amino and methoxy groups. This makes it more versatile in various biological applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide, and how do reaction conditions influence cyclopropane ring formation?

  • Methodological Answer: Cyclopropane derivatives are typically synthesized via [2+1] cycloaddition or alkylation of activated methylene groups. For example, strained cyclopropanes can be generated using Sharpless epoxidation-inspired strategies, where stereoselectivity is controlled by chiral auxiliaries or catalysts. Reaction temperature (-20°C to 40°C) and solvent polarity (e.g., dichloromethane vs. THF) critically impact ring strain and byproduct formation. Post-synthesis purification often involves silica gel chromatography with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer:

  • 1H/13C NMR : Key signals include cyclopropane ring protons (δ 1.2–2.5 ppm, split into multiplets due to ring strain) and the methoxy group (δ 3.2–3.5 ppm). The carboxamide carbonyl typically appears at δ 165–175 ppm in 13C NMR .
  • HRMS : Accurate mass analysis (e.g., ESI+ mode) confirms molecular ion peaks with <2 ppm error. Example: Calculated for C₇H₁₃N₂O₂ [M+H]+: 157.0972; Observed: 157.0968 .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals grown via slow evaporation in ethanol/water mixtures .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer: Stability studies in DMSO (25°C) show <5% degradation over 72 hours, but aqueous solutions (pH <5) undergo hydrolysis of the methoxy group to yield 1-amino-cyclopropane-1-carboxylic acid. Accelerated degradation studies (40°C, 75% humidity) recommend storage at -20°C under nitrogen .

Advanced Research Questions

Q. What computational strategies can predict regioselectivity in cyclopropane functionalization reactions involving this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict kinetic vs. thermodynamic control. For example, Fukui indices identify nucleophilic sites on the cyclopropane ring, while Molecular Dynamics (MD) simulations assess solvent effects on reaction pathways. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods optimize catalyst-substrate interactions .

Q. How can contradictions in reported biological activity data be resolved through structure-activity relationship (SAR) studies?

  • Methodological Answer: Systematic SAR involves synthesizing analogs with modifications to:

  • Amino group : Replace with acyl or sulfonamide groups to test hydrogen-bonding requirements.
  • Methoxy group : Substitute with ethoxy or trifluoromethoxy to evaluate steric/electronic effects.
  • Cyclopropane ring : Introduce methyl or fluorine substituents to modulate ring strain and lipophilicity.
    Biological assays (e.g., enzyme inhibition) should use standardized protocols (e.g., IC50 with triplicate measurements) to minimize variability .

Q. What experimental and theoretical approaches address synthetic challenges in N-methoxy-N-methyl carboxamide derivatization?

  • Methodological Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during carboxamide alkylation.
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, with ligands like XPhos enhancing yields.
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., nitrene intermediates in aziridination) to optimize reaction times .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide
Reactant of Route 2
1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide

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